1-(4-Bromophenyl)-2,2,2-trifluoroethyl trifluoromethanesulfonate

Leaving group ability Nucleofugality Sulfonate ester reactivity

1-(4-Bromophenyl)-2,2,2-trifluoroethyl trifluoromethanesulfonate (CAS 84877-48-5) is a polyfluorinated alkyl-aryl sulfonate ester with the molecular formula C₉H₅BrF₆O₃S and molecular weight 387.09 g/mol. The compound carries two distinct electron-withdrawing motifs — a 4-bromophenyl ring and a trifluoromethyl group — assembled on a trifluoromethanesulfonate (triflate) leaving group scaffold.

Molecular Formula C9H5BrF6O3S
Molecular Weight 387.1 g/mol
CAS No. 84877-48-5
Cat. No. B1511298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-2,2,2-trifluoroethyl trifluoromethanesulfonate
CAS84877-48-5
Molecular FormulaC9H5BrF6O3S
Molecular Weight387.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(F)(F)F)OS(=O)(=O)C(F)(F)F)Br
InChIInChI=1S/C9H5BrF6O3S/c10-6-3-1-5(2-4-6)7(8(11,12)13)19-20(17,18)9(14,15)16/h1-4,7H
InChIKeyMBXWQSSLQSIJEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-2,2,2-trifluoroethyl trifluoromethanesulfonate (CAS 84877-48-5): Chemical Identity and Baseline Characterization for Procurement Decisions


1-(4-Bromophenyl)-2,2,2-trifluoroethyl trifluoromethanesulfonate (CAS 84877-48-5) is a polyfluorinated alkyl-aryl sulfonate ester with the molecular formula C₉H₅BrF₆O₃S and molecular weight 387.09 g/mol . The compound carries two distinct electron-withdrawing motifs — a 4-bromophenyl ring and a trifluoromethyl group — assembled on a trifluoromethanesulfonate (triflate) leaving group scaffold . It is classified by suppliers as a fluorinated building block (含氟砌块) for organic synthesis . The compound is commercially available at standard purities of 95–98%, with batch-specific QC documentation (NMR, HPLC, GC) offered by certain suppliers .

Why 1-(4-Bromophenyl)-2,2,2-trifluoroethyl trifluoromethanesulfonate Cannot Be Substituted with a Generic Trifluoroethylating Reagent


This compound combines a benzyl-type electrophilic carbon bearing a CF₃ group with the most powerful sulfonate leaving group (triflate, pKa of conjugate acid ≈ −13) in a single structure [1][2]. The triflate group is a better nucleofuge than mesylate (pKa ≈ −2) or tosylate (pKa ≈ −3) by several orders of magnitude [1][2]. Replacing this compound with a generic 2,2,2-trifluoroethyl triflate (CAS 6226-25-1) would forfeit the bromophenyl ring, which serves both as a synthetic handle (via Pd-catalyzed cross-coupling) and as a steric/electronic modulator of the reactive center . Conversely, substituting with a non-fluorinated benzyl halide eliminates the CF₃ group entirely, altering lipophilicity, metabolic stability, and the electron-withdrawing environment at the reaction site .

Quantitative Evidence Guide: Comparative Performance Data for 1-(4-Bromophenyl)-2,2,2-trifluoroethyl trifluoromethanesulfonate (CAS 84877-48-5)


Leaving Group Potency: Triflate Outperforms Mesylate and Tosylate by Orders of Magnitude

The triflate leaving group (CF₃SO₃⁻) in this compound is universally recognized as the most potent sulfonate leaving group available for SN reactions. Quantitative ranking places triflate well above the closest comparators: mesylate (CH₃SO₃⁻) and tosylate (p-CH₃C₆H₄SO₃⁻) [1][2]. This is routinely quantified via the pKa of the conjugate sulfonic acid: triflic acid pKa ≈ −13, versus methanesulfonic acid pKa ≈ −2 and p-toluenesulfonic acid pKa ≈ −3 [2]. The difference of approximately 10–11 pKa units translates to a leaving group ability approximately 10¹⁰–10¹¹ times greater for triflate [2].

Leaving group ability Nucleofugality Sulfonate ester reactivity

Anticancer Activity: Compound Series Incorporating the 1-(4-Bromophenyl)-2,2,2-trifluoroethyl Scaffold Shows Sub-Micromolar IC₅₀ Against HePG-2 Cells

Derivatives of the 1-(4-bromophenyl)-2,2,2-trifluoroethyl scaffold, synthesized using this compound as the electrophilic precursor, have been evaluated for in vitro anticancer activity against the human hepatocellular carcinoma cell line HePG-2 . The tested derivatives exhibited IC₅₀ values in the range of 0.29–0.90 µM . Note, however, that the available source is excluded from primary citation under the rules of this guide; the data is presented as class-level indication only and cannot be directly verified through the permitted source list.

Anticancer activity HePG-2 cell line Trifluoromethyl pharmacophore IC₅₀

Optimal Application Scenarios for 1-(4-Bromophenyl)-2,2,2-trifluoroethyl trifluoromethanesulfonate Based on Differential Evidence


Synthesis of Fluorinated Amino Acid Derivatives via Stereospecific N-Alkylation

The compound serves as an electrophilic 1-(4-bromophenyl)-2,2,2-trifluoroethyl donor in the synthesis of enantiomerically enriched N-alkyl amino acid derivatives, such as (S)-2-(((S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl)amino)-4-fluoro-4-methylpentanoic acid and related ethyl esters . The triflate leaving group ensures efficient alkylation under phase-transfer or mild basic conditions, while the bromophenyl substituent provides a rigid, UV-detectable chromophore and a cross-coupling handle for downstream diversification .

Preparation of β-Fluorinated Cathepsin and Cruzain Inhibitor Scaffolds

The 1-(4-bromophenyl)-2,2,2-trifluoroethylamine motif accessed via this compound is a key P2 amide replacement in nitrile-based cruzain inhibitors [1]. In vitro enzyme inhibition data for compounds bearing this motif show IC₅₀ values as low as 0.8 nM against the target cysteine protease (BindingDB entry for related trifluoroethylamine inhibitor) [1]. The combination of the electron-withdrawing CF₃ group and the aryl bromide for structure-activity relationship (SAR) exploration makes this building block uniquely suited for protease inhibitor programs [1].

Suzuki–Miyaura and Other Pd-Catalyzed Cross-Coupling of 4-Bromophenyl Substrates

The 4-bromophenyl ring in this compound is a competent substrate for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling post-alkylation diversification [2]. Unlike simple 2,2,2-trifluoroethyl triflate (which lacks an aryl halide), this compound installs both the CF₃-bearing stereocenter and a cross-coupling-compatible aryl bromide in a single step, reducing the synthetic sequence by at least one protection/deprotection cycle relative to sequential approaches [2].

Late-Stage Introduction of the CF₃ Pharmacophore in Drug Discovery Programs Requiring Metabolic Stability

The trifluoroethyl group introduced by this reagent is a recognized metabolically stable bioisostere for methyl and ethyl groups . The triflate leaving group permits alkylation under mild conditions (neutral to weakly basic, ambient to moderate temperature) that are compatible with late-stage functionalization of advanced pharmaceutical intermediates . The 4-bromophenyl ring can subsequently serve as a placeholder for iterative library synthesis or be retained when aryl bromide is tolerated in the final target profile .

Quote Request

Request a Quote for 1-(4-Bromophenyl)-2,2,2-trifluoroethyl trifluoromethanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.